Methyl 4-(chlorocarbonyl)benzoate

Description

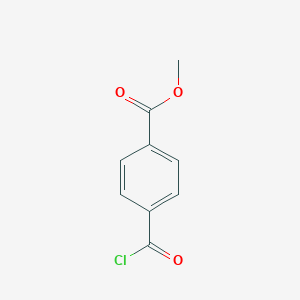

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXXHXPNTZBZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224137 | |

| Record name | Methyl 4-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7377-26-6 | |

| Record name | Methyl 4-(chlorocarbonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(chlorocarbonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(chlorocarbonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-(chlorocarbonyl)benzoate structural formula and properties

An In-depth Technical Guide to Methyl 4-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis. It details the compound's structural formula, physicochemical properties, safety protocols, and core applications, with a focus on its utility in pharmaceutical and agrochemical research and development.

Structural and Chemical Identity

This compound, also known as 4-carbomethoxybenzoyl chloride, is a bifunctional molecule containing both a methyl ester and a highly reactive acyl chloride group. This unique structure makes it a versatile building block for introducing a 4-carbomethoxybenzoyl moiety into various molecular scaffolds.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 7377-26-6[1][2] |

| Molecular Formula | C₉H₇ClO₃[1][2] |

| Molecular Weight | 198.60 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | Methyl 4-(chloroformyl)benzoate, 4-Chlorocarbonylbenzoic acid methyl ester, Methyl terephthaloyl chloride[1] |

| InChI | 1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3[1][2] |

| InChIKey | CVXXHXPNTZBZEL-UHFFFAOYSA-N[1][2] |

| SMILES | COC(=O)c1ccc(cc1)C(Cl)=O[1][2] |

Physicochemical Properties

This compound is typically an off-white to white crystalline powder.[3] Its physical and chemical properties are critical for its handling, storage, and application in chemical syntheses.

Summary of Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to white crystalline powder | [3] |

| Melting Point | 50-59 °C | [3][4] |

| Boiling Point | 140 °C at 15 mmHg | [4][5] |

| Density | 1.291 g/cm³ (estimate) | [6] |

| Refractive Index | 1.54 (estimate) | [6] |

| Purity | ≥95% (GC) | [1] |

| Solubility | Hydrolyzes in water | [4] |

| Sensitivity | Moisture sensitive |[4][7] |

Safety and Handling

This compound is corrosive and requires careful handling in a controlled environment. It is classified as a combustible, corrosive hazardous material.[1][8] Contact with water liberates toxic gas.[7]

GHS Hazard Information

| Category | Details |

|---|---|

| Pictograms | Corrosion, Exclamation mark[1] |

| Signal Word | Danger [1][8] |

| Hazard Statements | H302: Harmful if swallowed.[2][9] H314: Causes severe skin burns and eye damage.[1][2][9] H290: May be corrosive to metals.[5] |

| Precautionary Statements | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338[1][8] |

Personal Protective Equipment (PPE):

-

Respiratory: Dust mask type N95 (US) or type P3 (EN 143) respirator cartridges.[1][10]

-

Hand: Protective gloves.[1]

-

Skin and Body: Wear appropriate protective clothing to prevent skin exposure.[7]

Core Applications and Reactivity

The primary utility of this compound stems from its acyl chloride functional group, which is a highly reactive electrophile. This allows it to readily participate in nucleophilic acyl substitution reactions.[3]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[6][11] It is used in the preparation of benzophenone (B1666685) derivatives and novel bulky hydrophobic retinoids.[4][12]

-

Agrochemicals: The compound is a building block for herbicides and fungicides.[11]

-

Fine Chemicals: Its versatility makes it a valuable precursor in the production of various fine and specialty chemicals.[6]

The logical relationship between the compound's structure and its applications is visualized below.

Caption: Logical flow from structure to application.

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of this reagent. Below are representative protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

This protocol is adapted from a documented synthesis method involving the chlorination of a terephthalic acid derivative.[4]

Materials:

-

Potassium methyl terephthalate (B1205515) (1.0 eq)

-

Toluene (B28343) (approx. 7.5 mL per gram of starting material)

-

Thionyl chloride (SOCl₂) (approx. 0.37 mL per gram of starting material)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dosing funnel

-

Thermometer

-

Heating mantle

-

Nitrogen inlet

Procedure:

-

Charge a three-necked round-bottom flask with potassium methyl terephthalate and toluene under a nitrogen atmosphere.

-

With stirring, slowly add thionyl chloride dropwise via the dosing funnel.

-

After the addition is complete, heat the reaction mixture to 67 °C.

-

Maintain this temperature and continue stirring for 3 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy, observing the disappearance of the carboxylic acid salt).

-

Upon completion, cool the mixture to room temperature.

-

The product can be isolated from the reaction mixture through filtration to remove salts, followed by removal of the solvent under reduced pressure. Further purification may be achieved by distillation or recrystallization.

General Protocol for N-Acylation

This protocol outlines a general procedure for forming an amide by reacting this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Nitrogen inlet

Procedure:

-

Dissolve the primary amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve this compound in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

-

Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated aqueous NaHCO₃ to remove any acidic byproducts, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates a typical workflow for synthesis and purification.

Caption: General experimental workflow for acylation.

Role in Drug Discovery

While this compound is not typically a final drug product, it is a key precursor for creating derivatives with potential biological activity. For example, derivatives of similar benzoic acid esters have been synthesized and investigated as inhibitors of signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[13] The ability to easily form amide or ester linkages allows for the systematic modification of lead compounds in drug discovery campaigns.

The diagram below conceptualizes its role as a building block in creating targeted inhibitors.

Caption: Role as a building block for targeted therapies.

Spectroscopic Data

Full characterization of this compound relies on standard spectroscopic techniques. The data is available through various public and commercial databases.

Available Spectroscopic Data

| Technique | Database/Source |

|---|---|

| ¹H NMR | SpectraBase[2] |

| ¹³C NMR | SpringerMaterials[2] |

| IR Spectra (FTIR) | Wiley-VCH GmbH[2] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[2] |

| Raman Spectra | SpectraBase[2] |

References

- 1. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-chlorocarbonylbenzoate | 7377-26-6 [chemicalbook.com]

- 5. Methyl 4-(Chloroformyl)benzoate | 7377-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. innospk.com [innospk.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound = 95 7377-26-6 [sigmaaldrich.com]

- 9. chemical-label.com [chemical-label.com]

- 10. This compound = 95 7377-26-6 [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Methyl 4-chlorocarbonylbenzoate, 98% | Fisher Scientific [fishersci.ca]

- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(chlorocarbonyl)benzoate, a versatile bifunctional reagent crucial in synthetic organic chemistry. With its dual reactivity stemming from an acyl chloride and a methyl ester group, this compound serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physical and chemical properties, key synthetic applications with detailed experimental protocols, and safety information.

Chemical Identity and Synonyms

This compound is unambiguously identified by its CAS number. Its structure features a benzene (B151609) ring substituted with a methyl ester group and a chlorocarbonyl group at the 1 and 4 positions, respectively.

| Identifier | Value |

| CAS Number | 7377-26-6[1][2][3][4][5] |

| Molecular Formula | C₉H₇ClO₃[1][2][3][4] |

| IUPAC Name | This compound |

The compound is also known by several synonyms in commercial and academic literature, which are listed below.

| Synonym |

| 4-Chlorocarbonylbenzoic acid methyl ester[1] |

| Methyl 4-(chloroformyl)benzoate[1][4] |

| Methyl terephthaloyl chloride[1] |

| p-Carbomethoxybenzoyl chloride[3] |

| 4-(Methoxycarbonyl)benzoyl chloride |

| Terephthalic acid monomethyl ester chloride[4][6] |

| Benzoic acid, 4-(chlorocarbonyl)-, methyl ester[4] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value |

| Molecular Weight | 198.60 g/mol [1][2][4] |

| Appearance | Off-white to white crystalline powder |

| Melting Point | 50-59 °C |

| Boiling Point | 140 °C at 15 mmHg[3] |

| Density | 1.291 g/cm³[3] |

| Purity | Typically ≥95-98% (by GC or HPLC)[1][5] |

| ¹H NMR | Spectral data available in public databases.[1] |

| ¹³C NMR | Spectral data available in public databases.[1] |

| FT-IR | Spectral data available in public databases.[1] |

| Mass Spectrometry | Spectral data available in public databases.[1] |

Core Synthetic Applications and Experimental Protocols

The high reactivity of the acyl chloride group makes this compound an excellent reagent for nucleophilic acyl substitution reactions. This allows for the efficient introduction of the 4-(methoxycarbonyl)benzoyl moiety into various molecules. Below are detailed protocols for its primary applications in the synthesis of amides and esters, which are common linkages in pharmaceuticals and other fine chemicals.

Synthesis of N-Substituted Amides

The reaction of this compound with primary or secondary amines affords the corresponding N-substituted 4-(methoxycarbonyl)benzamides. The Schotten-Baumann reaction condition is a classic and effective method for this transformation.

Experimental Protocol: General Procedure for Amide Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 to 1.5 equivalents) or pyridine (B92270), to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Figure 1: Workflow for the synthesis of N-substituted amides.

Synthesis of Benzoate (B1203000) Esters

This compound readily reacts with alcohols or phenols to yield the corresponding 4-(methoxycarbonyl)benzoate esters. This esterification is often carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Ester Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (B47542) (1.0 equivalent) in an anhydrous solvent like dichloromethane or THF.

-

Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) to the solution. For less reactive alcohols, a stronger base like sodium hydride may be used, in which case the alcohol is deprotonated first to form the more nucleophilic alkoxide.

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the alcohol solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by column chromatography or distillation under reduced pressure.

Figure 2: Workflow for the synthesis of benzoate esters.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3][7] Its utility has been noted in the preparation of complex molecules such as benzophenone (B1666685) derivatives and bulky hydrophobic retinoids, which have shown therapeutic potential in oncology and inflammatory diseases.[7] The ability to readily form stable amide and ester linkages makes it a key component in constructing larger, biologically active molecules.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a corrosive substance (Hazard Class 8).[3] In case of contact with skin or eyes, rinse immediately with plenty of water. The compound is harmful if swallowed. Store in a cool, dry place under an inert atmosphere to prevent degradation.

References

- 1. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. innospk.com [innospk.com]

An In-depth Technical Guide to the Reactivity of Methyl 4-(chlorocarbonyl)benzoate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure incorporates two key functional groups: a highly reactive acyl chloride and a more stable methyl ester. This duality allows for selective and sequential reactions, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the differential reactivity of these two functional groups, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and logical workflows.

Core Principles of Reactivity

The significant difference in reactivity between the acyl chloride and the methyl ester moieties in this compound stems from the electronic and steric properties of the leaving groups. Acyl chlorides are among the most reactive carboxylic acid derivatives, while esters are considerably less so.[1]

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is:

Acyl Chloride > Acid Anhydride > Ester > Amide [1]

This trend is primarily governed by the ability of the leaving group to depart. The chloride ion (Cl⁻) is a weak base and an excellent leaving group, making the acyl chloride highly susceptible to nucleophilic attack. In contrast, the methoxide (B1231860) ion (CH₃O⁻) from the methyl ester is a stronger base and a poorer leaving group, resulting in lower reactivity.

Quantitative Reactivity Data

| Compound | Reaction | Rate Constant (k) | Half-life (t₁/₂) | Conditions |

| Benzoyl Chloride | Hydrolysis | 4.2 x 10⁻² s⁻¹[2] | 16 seconds[2] | 25 °C in water[2] |

| Methyl Benzoate | Base Hydrolysis (in rat plasma) | - | 36 minutes[3] | - |

| Methyl Benzoate | Base Hydrolysis (in rat liver microsomes) | - | 15 minutes[3] | - |

Table 1: Comparative Hydrolysis Rate Data for Model Compounds.

This substantial difference in hydrolysis rates, with the acyl chloride reacting orders of magnitude faster than the ester, underscores the principle of chemoselectivity that can be achieved with this compound.

Chemoselective Reactions: Experimental Protocols

The differential reactivity allows for the selective functionalization of the acyl chloride group while leaving the methyl ester intact.

Selective Amidation

The reaction of this compound with a primary or secondary amine selectively forms an amide at the 4-position.

General Protocol for Selective Amidation:

-

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine) (1.0-1.2 equivalents)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., triethylamine, pyridine) (1.0-1.5 equivalents, optional, to scavenge HCl)

-

-

Procedure:

-

Dissolve this compound in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the amine (and the optional base) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting methyl 4-(aminocarbonyl)benzoate derivative by recrystallization or column chromatography.

-

Example Yields for Amidation Products:

| Amine | Product | Yield |

| Aniline | Methyl 4-(phenylaminocarbonyl)benzoate | >90% |

| Benzylamine | Methyl 4-(benzylaminocarbonyl)benzoate | >90% |

Table 2: Representative yields for selective amidation reactions.

Characterization Data for Methyl 4-(phenylaminocarbonyl)benzoate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J=8.4 Hz, 2H), 7.95 (s, 1H), 7.65 (d, J=8.0 Hz, 2H), 7.40 (t, J=8.0 Hz, 2H), 7.18 (t, J=7.6 Hz, 1H), 3.95 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 164.8, 142.1, 137.8, 134.2, 130.3, 129.2, 127.5, 124.7, 120.5, 52.5.

Selective Esterification (Transesterification of the Acyl Chloride)

Reaction with an alcohol allows for the selective formation of a new ester at the 4-position, resulting in an unsymmetrical terephthalate (B1205515) derivative.

General Protocol for Selective Esterification:

-

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol) (1.0-1.5 equivalents)

-

Aprotic solvent (e.g., DCM, THF)

-

Base (e.g., pyridine, triethylamine) (1.0-1.5 equivalents)

-

-

Procedure:

-

Dissolve this compound in the chosen anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the alcohol followed by the base to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in the amidation protocol.

-

Purify the resulting unsymmetrical diester by column chromatography or distillation.

-

Reactions of the Methyl Ester Functional Group

While significantly less reactive, the methyl ester group can undergo reactions under more forcing conditions, such as hydrolysis or amidation, typically after the acyl chloride has been functionalized.

Hydrolysis of the Methyl Ester

Protocol for Methyl Ester Hydrolysis:

-

Materials:

-

Methyl 4-(substituted-carbonyl)benzoate

-

Base (e.g., NaOH, KOH) (2-5 equivalents)

-

Solvent (e.g., Methanol (B129727)/Water mixture)

-

-

Procedure:

-

Dissolve the methyl ester derivative in a mixture of methanol and water.

-

Add the base and heat the mixture to reflux for 2-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl until a precipitate forms.

-

Collect the solid carboxylic acid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

-

Signaling Pathways and Logical Workflows

The predictable reactivity of this compound allows for a logical approach to its use in multi-step syntheses.

The above diagram illustrates the fundamental choice a researcher faces. Mild conditions with a suitable nucleophile will favor selective reaction at the more reactive acyl chloride, while harsher conditions can lead to reaction at both functional groups.

This workflow demonstrates a typical synthetic sequence where the acyl chloride is first selectively reacted, followed by a subsequent transformation of the less reactive methyl ester.

Conclusion

This compound is a powerful synthetic tool due to the pronounced difference in reactivity between its acyl chloride and methyl ester functional groups. By carefully selecting reaction conditions and nucleophiles, researchers can achieve highly chemoselective transformations, enabling the efficient construction of complex, functionalized aromatic compounds. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile reagent in drug discovery and materials science research.

References

Key chemical reactions involving Methyl 4-(chlorocarbonyl)benzoate

An In-depth Technical Guide to the Core Chemical Reactions of Methyl 4-(chlorocarbonyl)benzoate

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Abstract

This compound (CAS: 7377-26-6), also known as monomethyl terephthaloyl chloride, is a bifunctional reagent of significant importance in organic synthesis, materials science, and pharmaceutical development.[1][2] Its structure, featuring a highly reactive acyl chloride and a more stable methyl ester, allows for selective and sequential transformations, making it a valuable building block for complex molecular architectures.[1] This guide provides a detailed overview of its primary chemical reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction to this compound

This compound is a white to off-white crystalline solid with a molecular weight of 198.60 g/mol .[2][3] Its utility stems from the differential reactivity of its two functional groups. The chlorocarbonyl (acyl chloride) group is a powerful electrophile, susceptible to nucleophilic acyl substitution, while the methyl ester is comparatively stable and typically requires harsher conditions, such as strong acid or base, for reaction.[4] This orthogonality is crucial for its role as an intermediate in the synthesis of pharmaceuticals, fine chemicals, and polymers.[2]

Physical and Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇ClO₃ | [2] |

| Molecular Weight | 198.60 g/mol | [2] |

| Melting Point | 50-59 °C | |

| Boiling Point | 135-170 °C @ 12 Torr | [5] |

| Density | 1.291 g/cm³ | [2] |

| Hazard Class | 8 (Corrosive) |[2] |

Core Reactivity and Key Chemical Reactions

The principal reactivity of this compound is centered on the electrophilic acyl chloride group. It readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, typically without the need for coupling agents.[1]

References

- 1. This compound | Aryl Chloroformate Reagent [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organic chemistry - Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Commercial Availability of Methyl 4-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(chlorocarbonyl)benzoate, a versatile bifunctional reagent, is a key intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its dual reactivity, stemming from the presence of both a methyl ester and a reactive acyl chloride group, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol for its preparation from monomethyl terephthalate (B1205515). Furthermore, it offers a summary of its commercial availability, typical purity levels, and key physical and chemical properties. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

This compound, also known as methyl terephthaloyl chloride or 4-carbomethoxybenzoyl chloride, is a white to off-white crystalline solid. Its strategic importance in organic synthesis lies in its ability to act as a linker molecule, enabling the facile introduction of a methyl benzoate (B1203000) moiety into a target structure. The acyl chloride functionality is highly susceptible to nucleophilic attack, readily reacting with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. This reactivity profile has led to its widespread use in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the reaction of monomethyl terephthalate with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

Reaction Pathway

The synthesis proceeds via the nucleophilic acyl substitution of the carboxylic acid group in monomethyl terephthalate with a chloride ion from thionyl chloride.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a typical laboratory-scale synthesis of this compound from monomethyl terephthalate and thionyl chloride.

Materials:

-

Monomethyl terephthalate

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) (or other inert solvent like dichloromethane)

-

Dry glassware (round-bottom flask, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add monomethyl terephthalate.

-

Solvent Addition: Add anhydrous toluene to the flask to suspend the monomethyl terephthalate.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood due to the evolution of HCl gas.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Reagent: Distill off the excess thionyl chloride and the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from an appropriate solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) to yield the final product as a crystalline solid.

Quantitative Data

| Parameter | Value | Reference/Note |

| Starting Material | Monomethyl terephthalate | Commercially available. |

| Reagent | Thionyl Chloride (SOCl₂) | Typically used in excess (2-3 equivalents). |

| Solvent | Anhydrous Toluene | Other inert solvents can also be used. |

| Reaction Temperature | Reflux (~76 °C) | Boiling point of thionyl chloride. |

| Reaction Time | 2-4 hours | Monitor by cessation of HCl evolution. |

| Typical Yield | > 90% | Yields can vary based on scale and purity. |

| Purity Assessment | HPLC, GC-MS, NMR | To confirm the structure and purity. |

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in various quantities, from grams to kilograms, catering to both research and industrial needs.

Major Suppliers

A non-exhaustive list of major suppliers includes:

-

Sigma-Aldrich (Merck)

-

Tokyo Chemical Industry (TCI)

-

Thermo Fisher Scientific

-

Chem-Impex International

Typical Product Specifications

| Parameter | Specification | Analysis Method |

| Purity | ≥95% to ≥98% | GC, HPLC |

| Appearance | Off-white to white crystalline powder | Visual |

| Melting Point | 50-59 °C | Melting Point Apparatus |

| Molecular Formula | C₉H₇ClO₃ | - |

| Molecular Weight | 198.60 g/mol | - |

| CAS Number | 7377-26-6 | - |

Characterization and Quality Control

The identity and purity of synthesized or purchased this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl, acyl chloride carbonyl, and the aromatic ring.

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing purity.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of the compound.[2]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It reacts with water and other protic solvents, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and procurement of this compound.

References

An In-depth Technical Guide to the Safe Handling of Methyl 4-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed handling protocols for Methyl 4-(chlorocarbonyl)benzoate (CAS No. 7377-26-6), a reactive acyl chloride commonly utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 7377-26-6[2][3] |

| Molecular Formula | C₉H₇ClO₃[2][3] |

| Molecular Weight | 198.60 g/mol [2][3] |

| Appearance | White to off-white crystalline powder/solid[1] |

| Melting Point | 50-59 °C[1] |

| Boiling Point | 140 °C at 15 mmHg[4] |

| Solubility | Soluble in toluene[4] |

| Moisture Sensitivity | Moisture sensitive[5] |

Hazard Identification and GHS Classification

This compound is a hazardous substance that can cause severe harm if not handled properly. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][6] |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[2][6][7] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[7] |

First-Aid Measures

Immediate medical attention is required in all cases of exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][7][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.[5][7][8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5][7][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][7][8] |

Firefighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water jet.[5][9] |

| Specific Hazards | Reacts with water to liberate toxic gas (Hydrogen Chloride).[5] Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably a certified chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5] |

| Eye/Face Protection | Wear chemical splash goggles and a face shield.[5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[5] |

| Respiratory Protection | If dust or vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] |

Experimental Protocols: Safe Handling in a Synthetic Procedure

The high reactivity of the acyl chloride functional group necessitates specific procedures to ensure safety during chemical synthesis. The following is a general protocol for an aminolysis reaction to form an amide, a common application of this reagent.

Experimental Workflow for Amide Synthesis

Caption: General experimental workflow for amide synthesis using this compound.

Detailed Methodologies

-

Reaction Setup: All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Addition of Acyl Chloride: The addition of this compound to the amine solution is often exothermic.[2] Slow, dropwise addition at 0 °C is crucial to control the reaction temperature and prevent the formation of side products.[2]

-

Quenching: Excess acyl chloride must be safely neutralized. This is typically achieved by the slow addition of water, an alcohol (like methanol (B129727) or ethanol (B145695) to form the corresponding methyl or ethyl ester), or a basic solution (like saturated sodium bicarbonate).[3][7] The quenching process can be exothermic and may release HCl gas, so it must be done cautiously in a fume hood.[7]

-

Work-up: The work-up procedure involves washing the organic layer with acidic and basic solutions to remove unreacted starting materials and byproducts.[2] Washing with 1 M HCl removes excess amine and base, while washing with saturated aqueous NaHCO₃ neutralizes any remaining acid.[2]

Hazard Mitigation Strategy

A systematic approach to hazard mitigation is essential when working with reactive chemicals like this compound.

Caption: Logical relationship of hazard mitigation strategies for this compound.

By implementing this structured approach, researchers can minimize the risks associated with the handling and use of this compound, ensuring a safe and productive research environment. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. fishersci.com [fishersci.com]

- 5. wcu.edu [wcu.edu]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. personal.tcu.edu [personal.tcu.edu]

Navigating the Solubility of Methyl 4-(chlorocarbonyl)benzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(chlorocarbonyl)benzoate (CAS No: 7377-26-6), a key intermediate in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility information, outlines a general methodology for solubility determination, and presents a logical workflow for solvent selection in reactions involving this compound.

Core Technical Summary

Qualitative Solubility Data

While precise quantitative solubility data is not widely published, the following table summarizes the expected qualitative solubility of this compound in various organic solvents based on its chemical properties and available information. It is crucial to note that the compound will react with protic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Remarks |

| Aprotic Non-polar | Toluene, Hexane (B92381), Benzene | Soluble in Toluene.[1] Likely soluble in similar aromatic hydrocarbons. Solubility in alkanes like hexane may be lower. | Good for initial dissolution. Toluene is a confirmed solvent. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl ether, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Expected to be soluble. | These solvents are generally good choices for reactions with acyl chlorides.[2] DMF should be used with caution as it can sometimes react with acyl chlorides.[2] |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol), Primary/Secondary Amines | Reactive . | Will readily hydrolyze in water to form the corresponding carboxylic acid.[3] Will react with alcohols to form esters and with amines to form amides.[4][5] |

General Experimental Protocol for Solubility Determination

For researchers needing to establish quantitative solubility in a specific aprotic solvent for their application, the following general experimental protocol for a solid organic compound can be adapted. All procedures should be carried out under anhydrous conditions due to the moisture sensitivity of this compound.

Objective: To determine the approximate solubility of this compound in a given aprotic organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Dry glassware (e.g., vials or test tubes with caps)

-

Magnetic stirrer and stir bars (optional)

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a PTFE filter)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Handle this compound and anhydrous solvents in a dry atmosphere (e.g., under a nitrogen or argon blanket or in a glove box).

-

Sample Preparation: Accurately weigh a specific amount of the chosen anhydrous solvent (e.g., 1.0 mL) into a dry vial.

-

Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

-

Equilibration: Cap the vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

Observation: After the equilibration period, visually inspect the mixture. If all the solid has dissolved, add another pre-weighed amount of the solute and repeat the equilibration step.

-

Saturation Point: Continue adding the solute in small increments until a saturated solution is achieved, indicated by the presence of undissolved solid that persists after prolonged stirring at a constant temperature.

-

Quantification (Optional): To determine the concentration of the saturated solution, carefully filter the supernatant through a syringe filter to remove any undissolved solid. A known volume of the clear supernatant can then be analyzed (e.g., by evaporating the solvent and weighing the residue, or by a suitable spectroscopic or chromatographic method) to determine the concentration of the dissolved solute.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is critical to ensure the desired reactivity and minimize side reactions. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.

References

Spectroscopic Profile of Methyl 4-(chlorocarbonyl)benzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(chlorocarbonyl)benzoate (CAS No: 7377-26-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a structural-spectroscopic correlation map.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This information has been compiled from the Spectral Database for Organic Compounds (SDBS), operated by the National Institute of Advanced Industrial Science and Technology (AIST), Japan, under the reference number SDBS-DB No. 5869.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.18 | d | 8.8 | 2 | Ar-H (ortho to -COCl) |

| 8.08 | d | 8.8 | 2 | Ar-H (ortho to -COOCH₃) |

| 3.97 | s | - | 3 | -OCH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.2 | -C OCl |

| 165.5 | -C OOCH₃ |

| 138.8 | Ar-C (ipso to -COCl) |

| 134.4 | Ar-C (ipso to -COOCH₃) |

| 131.0 | Ar-CH (ortho to -COCl) |

| 129.8 | Ar-CH (ortho to -COOCH₃) |

| 52.8 | -OC H₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Ar C-H stretch |

| 1775 | Strong | C=O stretch (acyl chloride) |

| 1725 | Strong | C=O stretch (ester) |

| 1600, 1450 | Medium-Weak | Ar C=C stretch |

| 1280 | Strong | C-O stretch (ester) |

| 860 | Strong | C-Cl stretch |

Sample Preparation: KBr pellet

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR spectroscopic data for aromatic esters and acyl chlorides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard pulse sequence (e.g., 30° or 90° pulse).

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

-

A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the peak multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Potassium bromide (KBr) powder (spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

This compound sample

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Structure-Spectroscopy Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key spectroscopic signals.

An In-depth Technical Guide to the Applications of Methyl 4-(chlorocarbonyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(chlorocarbonyl)benzoate, a versatile bifunctional molecule, serves as a cornerstone in modern organic synthesis. Its unique structure, featuring both a reactive acyl chloride and a methyl ester, allows for a diverse range of chemical transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its primary applications, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.

Core Reactivity and Applications

The high reactivity of the chlorocarbonyl group is the key to the synthetic utility of this compound. This functional group readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines, alcohols, and arenes, leading to the formation of amides, esters, and ketones, respectively.

Synthesis of Amides

The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to N-substituted 4-(methoxycarbonyl)benzamides. These amide derivatives are prevalent in medicinal chemistry, forming the structural core of many biologically active compounds.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide

This protocol is adapted from a general procedure for the synthesis of N-arylbenzamides.

Reaction Scheme:

Caption: Synthesis of N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 198.61 | 1.99 g | 10.0 |

| 4-Methoxyaniline | 123.15 | 1.23 g | 10.0 |

| Pyridine | 79.10 | 0.95 mL | 12.0 |

| Dichloromethane (B109758) (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | 2 x 30 mL | - |

| Saturated Sodium Bicarbonate | - | 2 x 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.23 g, 10.0 mmol) and pyridine (0.95 mL, 12.0 mmol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.99 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide | 95 | 155-157 |

| N-(4-methylphenyl)-4-(methoxycarbonyl)benzamide | 97 | 168-170 |

| N-phenyl-4-(methoxycarbonyl)benzamide | 92 | 160-162 |

| N-(4-fluorophenyl)-4-(methoxycarbonyl)benzamide | 95 | 175-177 |

Synthesis of Esters

Esterification of phenols and alcohols with this compound is another key application, often carried out under Schotten-Baumann conditions. This reaction is instrumental in creating building blocks for polymers, liquid crystals, and various biologically active molecules.

Experimental Protocol: General Procedure for the Synthesis of Phenyl 4-(methoxycarbonyl)benzoate via Schotten-Baumann Reaction

Reaction Workflow:

Caption: Workflow for the synthesis of phenyl esters.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 198.61 |

| Phenol | 94.11 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 |

| Dichloromethane (DCM) | 84.93 |

Procedure:

-

In a flask, dissolve phenol (1.0 equivalent) in a 10% aqueous sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

To this solution, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure phenyl 4-(methoxycarbonyl)benzoate.

Expected Outcome: This procedure generally provides high yields of the corresponding ester. For example, the reaction of benzoyl chloride with phenol under similar conditions gives a high yield of phenyl benzoate.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of a 4-(methoxycarbonyl)benzoyl group onto an aromatic ring. This reaction is pivotal in the synthesis of benzophenone (B1666685) derivatives, which are important pharmacophores and photoinitiators.

Experimental Protocol: Synthesis of Methyl 4-(4-methoxybenzoyl)benzoate

This protocol is based on a standard Friedel-Crafts acylation procedure.

Logical Relationship of Reaction Steps:

Caption: Logical steps in Friedel-Crafts acylation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 198.61 | 1.99 g | 10.0 |

| Anisole | 108.14 | 1.08 g | 10.0 |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 |

| Dichloromethane (DCM) | - | 60 mL | - |

| Concentrated Hydrochloric Acid | - | 10 mL | - |

| Saturated Sodium Bicarbonate | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aluminum chloride (1.47 g, 11.0 mmol) and anhydrous dichloromethane (30 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.99 g, 10.0 mmol) and anisole (1.08 g, 10.0 mmol) in anhydrous dichloromethane (30 mL).

-

Slowly add the solution from step 3 to the stirred suspension of aluminum chloride at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford methyl 4-(4-methoxybenzoyl)benzoate.

Quantitative Data for a Similar Friedel-Crafts Acylation:

The synthesis of a bexarotene (B63655) analog via Friedel-Crafts acylation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (B1330427) with this compound has been reported with a yield of 77-96%. This demonstrates the high efficiency of this reagent in such transformations.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to readily form amides, esters, and ketones through nucleophilic acyl substitution and Friedel-Crafts acylation makes it an essential building block for the synthesis of a wide array of complex molecules with significant applications in the pharmaceutical and fine chemical industries. The protocols and data presented in this guide highlight its utility and provide a practical framework for its application in research and development.

Methodological & Application

Application Notes and Protocol: Amide Synthesis using Methyl 4-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis. It incorporates both a highly reactive acyl chloride and a methyl ester functional group, allowing for sequential and specific chemical transformations. The exceptional electrophilicity of the chlorocarbonyl group enables rapid and efficient reaction with nucleophiles, such as primary and secondary amines, to form stable amide bonds. This reaction, a form of nucleophilic acyl substitution often conducted under Schotten-Baumann conditions, is a cornerstone of medicinal chemistry for the synthesis of N-substituted 4-(methoxycarbonyl)benzamides.[1][2]

The resulting amide scaffold is a prevalent feature in numerous pharmaceutical agents due to the chemical stability of the amide bond and its capacity to participate in hydrogen bonding with biological targets. The synthesis of diverse amide libraries from this compound is a common strategy in drug discovery programs to explore structure-activity relationships (SAR) and optimize lead compounds. The reaction is known for its reliability and high yields, making it suitable for both small-scale library generation and large-scale synthesis of active pharmaceutical ingredients (APIs).[3]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. An ancillary base is used to neutralize the hydrochloric acid byproduct.[1]

Caption: General reaction for amide synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various N-substituted benzamides using the described protocol. Yields are highly dependent on the nucleophilicity and steric hindrance of the amine substrate, as well as the specific reaction conditions employed.

| Amine Substrate | Product Name | Reaction Conditions | Yield (%) | M.P. (°C) | Reference |

| 4-Bromoaniline | N-(4-Bromophenyl)-3-((2,6-dichloropyrimidin-4-yl)oxy)benzamide | Et₃N, CH₃CN/THF, 0°C to RT, 5h | 70% | 178-180 | [4] |

| 4-Chloroaniline | 3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide | Not specified | 66% | 152-154 | [5] |

| 3,4,5-Trimethoxyaniline | 3-Amino-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide | Not specified | 65% | 140-142 | [5] |

| Allylamine | N-(Methoxycarbonyl)-2-propenylamine** | DCM, 0°C to RT, 30 min | 97-98% | Oil | [6] |

| Benzylamine | N-benzylbenzamide | Et₃N, CH₂Cl₂, 0°C to RT, 10 min | 99% | Not specified | [7] |

*Note: These examples utilize structurally similar benzoyl chlorides and anilines to demonstrate typical reaction outcomes. Yields are illustrative for the class of reaction. **Note: This reaction uses methyl chloroformate, a related acyl chloride, demonstrating high yields with aliphatic amines.

Experimental Protocol

This protocol details a general method for the synthesis of an N-substituted methyl 4-carbamoylbenzoate from an amine and this compound.

Materials and Equipment

-

Reagents:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.0-1.1 equiv)

-

Tertiary amine base (e.g., Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA), 1.2-1.5 equiv)

-

Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Ethyl Acetate (B1210297), Hexanes, Ethanol)

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (recrystallization dish or chromatography column)

-

Thin Layer Chromatography (TLC) plate and chamber

-

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirring solution to 0°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylamine hydrochloride) will typically form.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual acid), and brine.[6]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.

Purification

-

Recrystallization: If the crude product is a solid, recrystallization is often the method of choice for purification. Common solvents include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

-

Column Chromatography: For oils or solids that do not recrystallize easily, purification by silica (B1680970) gel column chromatography may be necessary. A gradient of ethyl acetate in hexanes is a common eluent system.

Visualized Experimental Workflow

Caption: Workflow for amide synthesis and purification.

Safety Precautions

-

This compound: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage and is harmful if swallowed.[8][9] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle with care.

-

General: The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain cooling and add the reagent slowly to control the reaction rate.[3]

References

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Esterification with Methyl 4-(chlorocarbonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the preparation of esters and amides. Its structure, featuring both a methyl ester and a highly reactive acyl chloride, allows for the efficient introduction of a 4-carbomethoxybenzoyl moiety onto various nucleophiles. This protocol provides detailed experimental procedures for the esterification of alcohols and phenols with this compound, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the ester and hydrochloric acid (HCl) as a byproduct. To neutralize the HCl, which can otherwise lead to side reactions, a base such as pyridine (B92270) or triethylamine (B128534) is typically employed.

Safety Precautions

This compound is a corrosive and moisture-sensitive solid. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Reaction with water liberates toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Glassware should be thoroughly dried before use to prevent hydrolysis of the acyl chloride.

Experimental Protocols

General Procedure for Esterification of Alcohols and Phenols

This protocol is a general guideline for the esterification of various alcohols and phenols with this compound under standard laboratory conditions.

Materials:

-

This compound (≥95%)

-

Alcohol or Phenol (1.0 equivalent)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (1.1 - 1.5 equivalents)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous dichloromethane or THF.

-

Addition of Base: Add pyridine or triethylamine (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane or THF and add it dropwise to the stirring solution of the alcohol/phenol and base. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired reaction temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate (B1210297) and hexanes) or by column chromatography on silica (B1680970) gel.

-

Data Presentation: Examples of Esterification Reactions

The following table summarizes typical reaction conditions and yields for the esterification of various phenols with this compound.

| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Pyridine | CH₂Cl₂ | Room Temp. | 2 | >90 |

| 4-Nitrophenol | Triethylamine | THF | 0 to Room Temp. | 3 | ~95 |

| 4-Methoxyphenol | Pyridine | CH₂Cl₂ | Room Temp. | 2 | >90 |

| 4-Methylphenol | Triethylamine | THF | Room Temp. | 2.5 | ~92 |

| 2,4-Dichlorophenol | Pyridine | CH₂Cl₂ | 0 to Room Temp. | 4 | ~88 |

Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the esterification of an alcohol or phenol with this compound.

Caption: General workflow for the esterification reaction.

Reaction Mechanism

The diagram below outlines the nucleophilic acyl substitution mechanism for the esterification reaction.